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Compound of Interest

Compound Name:
2-(Morpholine-4-carbonyl)benzoic

acid

Cat. No.: B1345164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic rings is a cornerstone of modern medicinal

chemistry. Among these, the six-membered saturated heterocycles, morpholine and its sulfur-

containing analogue, thiomorpholine, are frequently employed to optimize the physicochemical

and pharmacological properties of drug candidates. This guide provides an objective

comparison of these two important moieties, supported by experimental data, to inform rational

drug design and lead optimization efforts.

Physicochemical Properties: A Head-to-Head
Comparison
The substitution of the oxygen atom in morpholine with a sulfur atom in thiomorpholine leads to

distinct differences in their physicochemical profiles. These differences can significantly impact

a drug candidate's solubility, permeability, and metabolic stability.
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Property Morpholine Thiomorpholine
Key Differences &
Implications in
Drug Design

pKa 8.33 - 8.51 ~9.0 - 9.14

Thiomorpholine is a

stronger base. This

can influence salt

formation strategies

and interactions with

biological targets. The

higher pKa of

thiomorpholine means

it will be more

protonated at

physiological pH,

which can affect cell

permeability.

LogP -0.86 -0.1

Thiomorpholine is

more lipophilic than

morpholine. This can

enhance membrane

permeability and

binding to lipophilic

pockets in target

proteins, but may also

increase metabolic

liability and off-target

effects.

Polar Surface Area

(PSA)
21.26 Å² 37.3 Å²

The calculated PSA is

higher for

thiomorpholine. This

property is important

for predicting cell

permeability and

blood-brain barrier

penetration.
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Hydrogen Bond

Acceptors
2 (O and N) 1 (N)

The oxygen in

morpholine can act as

a hydrogen bond

acceptor, an

interaction that is

absent in

thiomorpholine. This

can be a critical

determinant in target

binding affinity.[1]

Impact on Biological Activity: Case Studies
The choice between a morpholine and a thiomorpholine moiety can have a profound impact on

a compound's biological activity. The following examples from medicinal chemistry literature

illustrate these differences.

Phosphoinositide 3-Kinase (PI3K) Inhibitors
The morpholine ring is a key pharmacophore in many PI3K inhibitors, often forming a crucial

hydrogen bond with the hinge region of the kinase.[1] Studies on the pan-Class I PI3K inhibitor

ZSTK474 have shown that replacing one of the morpholine groups with piperazine (a carbon

analogue) leads to a significant drop in activity.[2] While direct head-to-head data with a

thiomorpholine analogue of ZSTK474 is not readily available in the cited literature, the

established importance of the oxygen's hydrogen bonding capability suggests that a

thiomorpholine replacement would also likely result in reduced potency.[1][2]

Table 1: In Vitro Inhibitory Activity (IC50) of ZSTK474 and its Analogues against Class I PI3K

Isoforms.[2]
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Compound
PI3Kα IC50
(nM)

PI3Kβ IC50
(nM)

PI3Kγ IC50
(nM)

PI3Kδ IC50
(nM)

ZSTK474

(contains

morpholine)

5.0 20.8 18.0 3.9

Analog 2a

(morpholine

replaced with

piperazine)

180 >1500 >1500 140

Analog 2b (N-

acetylated

piperazine)

2.9 21 15 3.9

This table illustrates the significant loss of activity upon removal of the morpholine oxygen and

its subsequent restoration with a different hydrogen bond acceptor.

Antimycobacterial Agents
In a series of 2-(thiophen-2-yl)dihydroquinolines designed as antitubercular agents, the

morpholine-containing analogue (26a) exhibited better potency against Mycobacterium

tuberculosis H37Rv than the corresponding thiomorpholine analogue (26b).[3]

Table 2: Antimycobacterial Activity of Morpholine and Thiomorpholine Analogues.[3]

Compound Moiety MIC (µg/mL)

26a Morpholine 6.25

26b Thiomorpholine >50

Metabolic Stability
The metabolic fate of a drug is a critical factor in its overall pharmacokinetic profile. The

morpholine ring is generally considered to be relatively metabolically stable.[4] Common

metabolic pathways include N-dealkylation, ring oxidation leading to ring opening, and N-
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oxidation. The electron-withdrawing nature of the oxygen atom can reduce the susceptibility of

adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.

Thiomorpholine, being more lipophilic, may be more susceptible to metabolism. The sulfur

atom can also be a site for oxidation, forming the corresponding sulfoxide and sulfone, which

can alter the compound's properties and activity.

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of

drug candidates. Below are representative methodologies for key assays.

Determination of LogP (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and

an aqueous buffer.

Methodology:

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with

n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO).

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-

octanol and buffer in a centrifuge tube.

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for

partitioning of the compound between the two phases.

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: Carefully remove an aliquot from each phase and determine the

concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-

MS/MS.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's

concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

Reagent Preparation: Prepare a reaction mixture containing pooled liver microsomes (from

human or other species) in a phosphate buffer (pH 7.4). Prepare a separate solution of the

NADPH-regenerating system (cofactor for CYP450 enzymes).

Compound Incubation: Add the test compound (at a fixed concentration, e.g., 1 µM) to the

microsomal suspension and pre-incubate at 37°C.

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating

system.

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots

of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g.,

acetonitrile) containing an internal standard.

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound

at each time point.

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent

compound against time. The slope of the resulting line is used to calculate the in vitro half-life

(t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay (IC50
Determination)
Objective: To determine the concentration of a compound that causes 50% inhibition (IC50) of

a specific CYP enzyme activity.
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Methodology:

Incubation Setup: In a multi-well plate, combine a specific recombinant human CYP enzyme

(e.g., CYP3A4, CYP2D6), a fluorescent probe substrate for that enzyme, and the NADPH-

regenerating system in a suitable buffer.

Inhibitor Addition: Add the test compound at various concentrations (typically a serial

dilution). Include a positive control inhibitor and a vehicle control (no inhibitor).

Reaction and Detection: Incubate the plate at 37°C for a predetermined time. The CYP

enzyme will metabolize the probe substrate, generating a fluorescent product. Stop the

reaction and measure the fluorescence intensity using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound relative to the vehicle control. Plot the percent inhibition against the logarithm of

the test compound concentration and fit the data to a sigmoidal dose-response curve to

determine the IC50 value.
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Caption: Chemical structures of morpholine and thiomorpholine.

Experimental Workflow: In Vitro Metabolic Stability
Assay
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Caption: Workflow for a typical in vitro metabolic stability assay.

Signaling Pathway: PI3K/Akt/mTOR Pathway
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Caption: Simplified PI3K/Akt/mTOR signaling pathway.
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Both morpholine and thiomorpholine are valuable scaffolds in drug discovery, each offering a

unique set of properties. Morpholine is generally more polar and can act as a hydrogen bond

acceptor through its oxygen atom, which can be critical for target binding. Thiomorpholine is

more lipophilic and basic, which may enhance cell permeability but could also increase

metabolic susceptibility. The choice between these two moieties should be guided by a

thorough understanding of the structure-activity and structure-property relationships of the

target and the desired pharmacokinetic profile of the drug candidate. The experimental

protocols provided herein offer a framework for the direct comparison of analogues containing

these important heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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